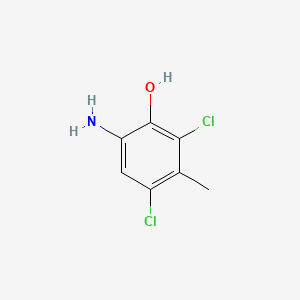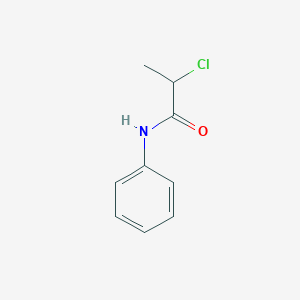
2-chloro-N-phenylpropanamide
Overview
Description
2-Chloro-N-phenylpropanamide is an organic compound with the molecular formula C9H10ClNO It is a chlorinated amide derivative of propanamide, where the chlorine atom is attached to the second carbon of the propanamide chain, and the phenyl group is attached to the nitrogen atom
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, have highly selective binding to μ-opioid receptors . These receptors are widely distributed in the human brain, spinal cord, and other tissues .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that 2-chloro-n-phenylpropanamide might interact with its targets, possibly μ-opioid receptors, leading to changes in the physiological state of the organism .
Biochemical Pathways
It is known that similar compounds, such as fentanyl analogs, generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
It is known that similar compounds, such as fentanyl analogs, undergo various metabolic reactions, which can impact their bioavailability .
Result of Action
It is known that similar compounds, such as fentanyl analogs, have potent opioid effects, which can lead to significant physiological changes .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N-phenylpropanamide can be synthesized through various methods. One common approach involves the reaction of 2-chloropropanoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of aniline attacks the carbonyl carbon of 2-chloropropanoyl chloride, resulting in the formation of this compound .
Another method involves the reduction of this compound using lithium aluminium hydride (LiAlH4). This reduction process can yield two amines, namely N-propylaniline and N-isopropylaniline, depending on the reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow processes. These processes offer advantages such as improved safety, scalability, and efficiency. For example, the Schotten-Baumann reaction can be adapted for continuous production, where 3-chloropropanoyl chloride reacts with aniline under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-phenylpropanamide undergoes various chemical reactions, including:
Reduction: Reduction with lithium aluminium hydride (LiAlH4) produces N-propylaniline and N-isopropylaniline.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Lithium Aluminium Hydride (LiAlH4): Used for reduction reactions.
Pyridine: Acts as a base in nucleophilic substitution reactions.
Aniline: Reacts with 2-chloropropanoyl chloride to form this compound.
Major Products Formed
N-Propylaniline: Formed during the reduction of this compound.
N-Isopropylaniline: Another product of the reduction reaction.
Scientific Research Applications
2-Chloro-N-phenylpropanamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
2-Chloro-N-phenylpropanamide can be compared with other similar compounds, such as:
2-Chloro-N-(p-tolyl)propanamide: Similar structure but with a methyl group on the phenyl ring.
2-Chloro-N-phenylacetamide: Differing by the length of the carbon chain.
2-Chloro-N-phenylbutanamide: Differing by the length of the carbon chain.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom and the phenyl group, which can influence its behavior in various chemical reactions.
Properties
IUPAC Name |
2-chloro-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWXKHHVIAJJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295127 | |
| Record name | 2-chloro-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21262-52-2 | |
| Record name | 21262-52-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 2-chloro-N-phenylpropanamide with lithium aluminium hydride (LiAlH4)?
A1: While a previous study might have suggested otherwise, recent research [] demonstrates that this compound reacts with LiAlH4 to yield two primary amines: N-propylaniline and N-isopropylaniline. This reaction proceeds through the formation of 2-methyl-N-phenylaziridine as a key intermediate. Interestingly, the reduction of the aziridine itself is significantly slower than the reduction of the parent this compound, suggesting a crucial role of Lewis acid catalysis by aluminum chlorohydrides in facilitating the reduction process. [] (https://www.semanticscholar.org/paper/b8c942ecb184e030d1d29ef04ec5a5fb34d2290b)
Q2: Can this compound be used as a precursor for other compounds?
A2: Yes, research indicates that this compound can be utilized as a starting material in the synthesis of other organic compounds. For instance, it has been successfully employed in the AlCl3-catalyzed trans N-acylation reaction with α-chloropropionyl chloride. [] This reaction efficiently produces 2-chloro-N-phenylpropanamides, demonstrating the potential of this compound as a versatile building block in organic synthesis. [] (https://www.semanticscholar.org/paper/98e9b857d5e4bd23708b94b35fc3b6525bcb5a48)
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)

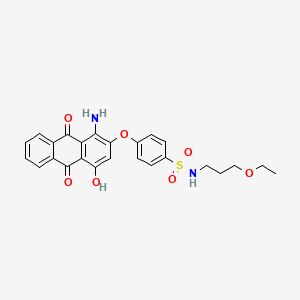

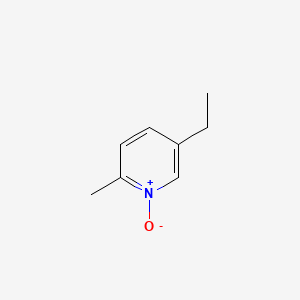
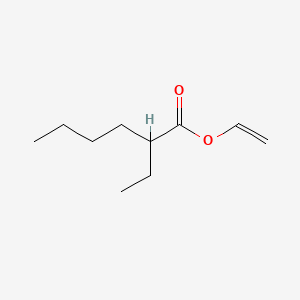
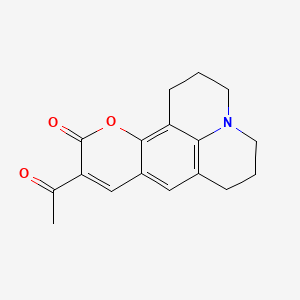


![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/new.no-structure.jpg)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)
